molecular formula C23H28N6O2 B2379623 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014009-31-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2379623
CAS No.: 1014009-31-4
M. Wt: 420.517
InChI Key: CRTLJUYSQFKVDN-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its unique structure, which includes a pyrazole ring attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Attachment to the Purine Core: The synthesized pyrazole derivative is then reacted with a purine precursor. This step often requires the use of strong bases and high temperatures to facilitate the formation of the desired product.

    Final Modifications: The final steps involve the introduction of the isobutyl, methyl, and phenethyl groups. These modifications are typically achieved through alkylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and purine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine core, potentially altering the compound’s biological activity.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can be used to introduce different substituents and modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has shown promise in various assays. It is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-15(2)14-28-21(30)19-20(26(5)23(28)31)24-22(29-17(4)13-16(3)25-29)27(19)12-11-18-9-7-6-8-10-18/h6-10,13,15H,11-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLJUYSQFKVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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